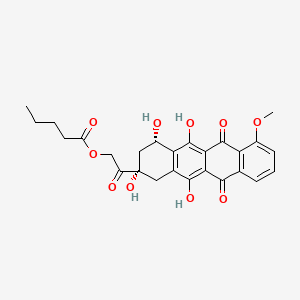

Doxorubicinone valerate

説明

Doxorubicinone Valerate is a related compound of Doxorubicin Hydrochloride, which is an anthracycline antibiotic with anti-Gram-positive bacterial activity and a broad antitumor spectrum . It has a molecular formula of C26H26O10 and a molecular weight of 498.48 .

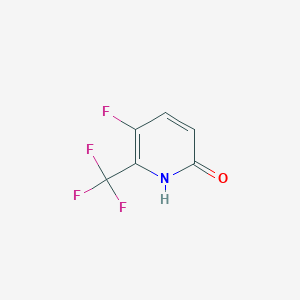

Molecular Structure Analysis

The aglycone structure of Doxorubicin consists of tetracyclic rings, two of which possess quinone and hydroquinone groups . Furthermore, Doxorubicin contains the amino sugar daunosamine attached via a glycosidic bond . The planar, aromatic portion of Doxorubicin is conserved in Doxorubicinone Valerate .

Chemical Reactions Analysis

Doxorubicin is known to bind to DNA-associated enzymes and intercalate with DNA base pairs . It also targets multiple molecular targets to produce a range of cytotoxic effects .

Physical And Chemical Properties Analysis

Doxorubicinone Valerate has a boiling point of 742.3±60.0°C at 760 mmHg and a density of 1.5±0.1 g/cm3 .

科学的研究の応用

-

Cancer Treatment

- Field : Oncology

- Application : Doxorubicin is a frontline drug used for treating various types of cancer for over 30 years . It’s particularly important in the treatment of pediatric malignancies, such as acute leukemia, lymphomas, neuroblastoma, osteosarcoma, Ewing’s sarcoma, and nephroblastoma .

- Method : It’s usually given as an intravenous injection at doses ranging from 40 mg/m² to 75 mg/m² every 21 days .

- Results : While providing a cure in select cases, doxorubicin causes toxicity to most major organs, especially life-threatening cardiotoxicity, which forces the treatment to become dose-limiting .

-

Pharmacokinetic Trials

- Field : Pharmacology

- Application : Due to its clinical relevance and severe side effects, bioanalysis of Doxorubicin within pharmacokinetic trials remains important, particularly in childhood cancer patients .

- Method : A validated HPLC method for the quantification of doxorubicin, doxorubicinol, and four aglycones was used .

- Results : Substantial degradation of doxorubicin in plasma occurred within a storage period of one year, but this did not lead to the formation of aglycones .

-

Treatment of Uterine, Endometrial, and Cervical Cancer

- Field : Gynecologic Oncology

- Application : Doxorubicin is used to treat cancer of the uterus, endometrium (lining of the uterus), and cervix (opening of the uterus) .

- Method : It’s given by injection into a vein .

- Results : The outcomes vary depending on the stage of the cancer and the individual patient’s response to the treatment .

-

Treatment of Prostate Cancer

-

Treatment of Pancreatic Cancer

-

Treatment of Adrenocortical Cancer

- Field : Endocrine Oncology

- Application : Doxorubicin is used in the treatment of adrenocortical cancer (cancer in the adrenal glands) .

- Method : It’s given by injection into a vein .

- Results : The outcomes vary depending on the stage of the cancer and the individual patient’s response to the treatment .

-

Treatment of Liver Cancer

-

Treatment of Kaposi’s Sarcoma

- Field : Dermatologic Oncology

- Application : Doxorubicin is used to treat Kaposi’s sarcoma, a type of cancer that can cause patches of abnormal tissue to grow under the skin, in the lining of the mouth, nose, and throat, in lymph nodes, or in other organs .

- Method : It’s given by injection into a vein .

- Results : The outcomes vary depending on the stage of the cancer and the individual patient’s response to the treatment .

-

Treatment of Ewing’s Sarcoma

- Field : Pediatric Oncology

- Application : Doxorubicin is used in the treatment of Ewing’s sarcoma, a rare type of cancer that occurs in bones or in the soft tissue around the bones .

- Method : It’s given by injection into a vein .

- Results : The outcomes vary depending on the stage of the cancer and the individual patient’s response to the treatment .

-

Treatment of Multiple Myeloma

- Field : Hematologic Oncology

- Application : Doxorubicin is used in the treatment of multiple myeloma, a type of cancer that forms in a type of white blood cell called a plasma cell .

- Method : It’s given by injection into a vein .

- Results : The outcomes vary depending on the stage of the cancer and the individual patient’s response to the treatment .

-

Treatment of Chronic Lymphoblastic Leukemia

- Field : Hematologic Oncology

- Application : Doxorubicin is used in the treatment of chronic lymphoblastic leukemia, a type of cancer of the white blood cells .

- Method : It’s given by injection into a vein .

- Results : The outcomes vary depending on the stage of the cancer and the individual patient’s response to the treatment .

Safety And Hazards

将来の方向性

The future for the continued use of Doxorubicin clinically against cancer looks set to be prolonged, provided certain enhancements are made to its chemistry, delivery, and toxicity . Further understanding of Doxorubicin’s influence on cell biological events could lead to an improvement in the drug’s efficacy and reduce toxicity .

特性

IUPAC Name |

[2-oxo-2-[(2S,4S)-2,4,5,12-tetrahydroxy-7-methoxy-6,11-dioxo-3,4-dihydro-1H-tetracen-2-yl]ethyl] pentanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H26O10/c1-3-4-8-17(29)36-11-16(28)26(34)9-13-18(14(27)10-26)24(32)21-20(23(13)31)22(30)12-6-5-7-15(35-2)19(12)25(21)33/h5-7,14,27,31-32,34H,3-4,8-11H2,1-2H3/t14-,26-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVNIGSFXMGPCOA-RXBISOJRSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC(=O)OCC(=O)C1(CC(C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC(=O)OCC(=O)[C@]1(C[C@@H](C2=C(C1)C(=C3C(=C2O)C(=O)C4=C(C3=O)C=CC=C4OC)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H26O10 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

498.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Doxorubicinone valerate | |

CAS RN |

158699-93-5 | |

| Record name | Doxorubicinone valerate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0158699935 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | DOXORUBICINONE VALERATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/V3K9Q878X1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

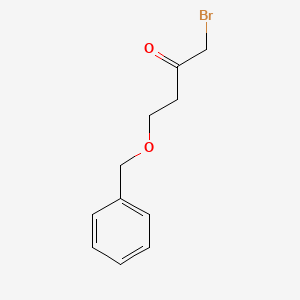

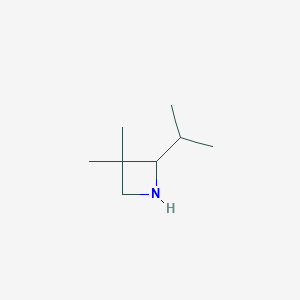

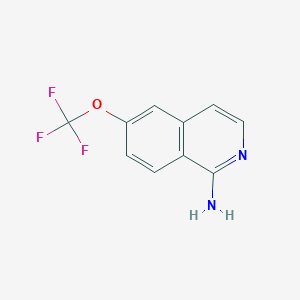

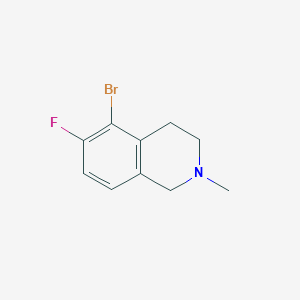

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![tert-butyl 3',4'-dihydro-2'H-spiro[pyrrolidine-3,1'-pyrrolo[1,2-a]pyrazine]-1-carboxylate](/img/structure/B1447590.png)

![Tert-butyl 3-thia-9-azaspiro[5.5]undecane-9-carboxylate](/img/structure/B1447593.png)

![(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-7-yl)methanamine](/img/structure/B1447601.png)

![2-Bromo-5H,6H,7H-pyrrolo[1,2-A]imidazole](/img/structure/B1447603.png)

![4-Fluoro-1-methyl-1H-benzo[d]imidazole](/img/structure/B1447613.png)